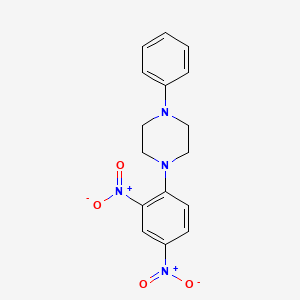
Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperidine and solvents like benzene are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Condensation: Schiff bases.
Scientific Research Applications
Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Analytical Chemistry: It serves as a reagent for the detection and quantification of aldehydes and ketones in various samples
Mechanism of Action
The mechanism of action of Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar analytical purposes.
Piperazine Derivatives: Various piperazine derivatives are used in medicinal chemistry for their pharmacological properties.
Uniqueness
Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- is unique due to the combination of the piperazine ring and the 2,4-dinitrophenyl group. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
62208-64-4 |
|---|---|
Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-phenylpiperazine |
InChI |
InChI=1S/C16H16N4O4/c21-19(22)14-6-7-15(16(12-14)20(23)24)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI Key |
MZXWFRXXNQJHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















